Cas no 68479-61-8 ((S)-N-Triethoxysilylpropyl-O-menthocarbamate)

(S)-N-Triethoxysilylpropyl-O-menthocarbamate structure
68479-61-8 structure
Product Name:(S)-N-Triethoxysilylpropyl-O-menthocarbamate
CAS-nummer:68479-61-8
MF:C20H41NO5Si
MW:403.628747701645
CID:874615
PubChem ID:109404
Update Time:2025-04-19

(S)-N-Triethoxysilylpropyl-O-menthocarbamate Chemische en fysische eigenschappen

Naam en identificatie

    • (S)-N-Triethoxysilylpropyl-O-menthocarbamate
    • [3-(Triethoxysilyl)propyl]carbamic acid 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • [3-(triethoxysilyl)propyl]-carbamicaci5-methyl-2-(1-methylethyl)cyclohexy
    • Carbamic acid,(3-(triethoxysilyl)propyl)-,5-methyl-2-(1-methylethyl)cyclohexyl ester
    • Carbamic acid,N-(3-(triethoxysilyl)propyl)-,5-methyl-2-(1-methylethyl)cyclohexyl ester
    • Einecs 270-863-8
    • Menthyl (3-(triethoxysilyl)propyl)carbamate
    • TriethoxysilylpropylOmenthocarbamate
    • 2-Isopropyl-5-methylcyclohexyl 3-(triethoxysilyl)propylcarbamate #
    • 5-Methyl-2-(1-methylethyl)cyclohexyl (3-(triethoxysilyl)propyl)carbamate
    • Menthyl N-(3-triethoxysilylpropyl)carbamate
    • (5-methyl-2-propan-2-ylcyclohexyl) N-(3-triethoxysilylpropyl)carbamate
    • Carbamic acid, [3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • DTXSID60887410
    • Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • SCHEMBL3117228
    • RZTQENQVQRHAHZ-UHFFFAOYSA-N
    • (S)-N-Triethoxysilylproply-O-menthocarbamate
    • NS00061628
    • Menthyl [3-(triethoxysilyl)propyl]carbamate
    • 68479-61-8
    • Carbamic acid, (3-(triethoxysilyl)propyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl N-[3-(triethoxysilyl)propyl]carbamate
    • Carbamic acid, N-(3-(triethoxysilyl)propyl)-, 5-methyl-2-(1-methylethyl)cyclohexyl ester
    • Inchi: 1S/C20H41NO5Si/c1-7-23-27(24-8-2,25-9-3)14-10-13-21-20(22)26-19-15-17(6)11-12-18(19)16(4)5/h16-19H,7-15H2,1-6H3,(H,21,22)
    • InChI-sleutel: RZTQENQVQRHAHZ-UHFFFAOYSA-N
    • LACHT: [Si](CCCNC(=O)OC1CC(C)CCC1C(C)C)(OCC)(OCC)OCC

Berekende eigenschappen

  • Exacte massa: 403.27500
  • Monoisotopische massa: 403.27539994g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 13
  • Complexiteit: 404
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 66Ų

Experimentele eigenschappen

  • Dichtheid: 0,985 g/cm3
  • Vlampunt: >110°C
  • Brekindex: 1.4526
  • PSA: 66.02000
  • LogboekP: 5.00280

(S)-N-Triethoxysilylpropyl-O-menthocarbamate Beveiligingsinformatie

  • TSCA:Yes
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